9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Brand Name: Vulcanchem
CAS No.: 1622-55-5
VCID: VC21104718
InChI: InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2
SMILES: C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31
Molecular Formula: C13H10OS
Molecular Weight: 214.28 g/mol

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

CAS No.: 1622-55-5

Cat. No.: VC21104718

Molecular Formula: C13H10OS

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one - 1622-55-5

Specification

CAS No. 1622-55-5
Molecular Formula C13H10OS
Molecular Weight 214.28 g/mol
IUPAC Name 6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one
Standard InChI InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2
Standard InChI Key JAGBUENUSNSSFW-UHFFFAOYSA-N
SMILES C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31
Canonical SMILES C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31

Introduction

Chemical Structure and Properties

Molecular Structure

9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one features a complex tricyclic structure with three fused rings: a benzene ring, a seven-membered cycloheptane ring, and a five-membered thiophene ring. The presence of the ketone group at the 4-position and the strategic arrangement of the rings contribute to its distinctive chemical behavior.

The canonical SMILES notation for this compound is C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31, which provides a linear representation of its complex three-dimensional structure.

Physical and Chemical Properties

The compound presents as a yellow crystalline powder with a characteristic strong irritating odor. Its physical and chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC13H10OS
Molecular Weight214.28 g/mol
CAS Number1622-55-5
Physical StateYellow crystalline powder
SolubilityLimited water solubility, soluble in organic solvents
Storage ConditionsRecommended storage at 2-8°C in sealed, dry conditions

The compound's structural uniqueness arises from its specific ring fusion pattern and the presence of the thiophene ring, which significantly influences its electronic distribution and reactivity patterns.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one can be accomplished through multiple synthetic pathways. One established method involves a reaction sequence beginning with thiophene-2-carboxaldehyde and methyl-o-toluate in the presence of sodium methoxide. This reaction forms 2-[2-(2-thienyl) vinyl] benzoic acid as an intermediate, which subsequently undergoes hydrogenation and cyclization to yield the final product.

Alternative Synthesis Method

An alternative synthetic approach involves the bromination of methyl-o-toluate to produce 2-bromomethyl benzoate. This intermediate is then reacted with triethyl phosphite to generate the corresponding phosphonate, which undergoes further transformations to ultimately form the target compound.

Reaction Conditions

The synthesis typically requires careful control of reaction conditions, including temperature, solvent selection, and catalysts. Proper purification techniques, such as recrystallization or column chromatography, are essential to obtain the compound with high purity for research applications.

Biological Activity

Pharmacological Properties

The compound and its related derivatives have demonstrated a range of potential pharmacological activities. Similar tricyclic compounds have been reported to exhibit psychopharmacological and antihistamine properties, suggesting that 9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one may possess similar activities.

Target Interactions

At the molecular level, the compound is believed to interact with various biological targets. Similar tricyclic compounds have been documented to interact with histamine H1 receptors, indicating potential applications in addressing allergic conditions.

Cellular Effects

The compound has been observed to influence cellular processes through modulation of cell signaling pathways, gene expression, and cellular metabolism. Research indicates potential effects on the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation.

Anticancer Activity

Derivatives of this compound have shown promising anticancer potential in research studies. The table below summarizes research findings related to antiproliferative activity of related compounds:

Compound TypeCell LineGI50 (μM)LC50 (μM)Primary Mechanism
Cyclohepta[b]thiophene derivative (17)A549 (lung cancer)0.69>100Apoptosis induction
Cyclohepta[b]thiophene derivative (17)OVACAR-5 (ovarian cancer)2.27>100Tubulin polymerization inhibition

These findings suggest that the base structure of 9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one may serve as a valuable scaffold for developing anticancer agents.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound. Similar tricyclic compounds have demonstrated capacity to stabilize mast cells, which play a significant role in allergic reactions and inflammatory responses. This property suggests potential applications in treating inflammatory conditions.

Chemical Reactions

Oxidation Reactions

9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring. Treatment with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can convert the compound into sulfoxides or sulfones, expanding the range of derivatives with potentially enhanced biological activities.

Reduction Reactions

The carbonyl group at the 4-position presents an opportunity for reduction reactions. Using reducing agents like lithium aluminum hydride can transform the compound into corresponding dihydro derivatives, altering both its structural and functional properties.

Substitution Reactions

The compound can participate in electrophilic substitution reactions, particularly on the benzene or thiophene rings. Various functional groups can be introduced using reagents such as halogens or alkylating agents, enabling the synthesis of a diverse array of derivatives with modified properties.

Environmental Stability

The stability of 9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one varies with environmental conditions. While relatively stable under standard laboratory conditions, prolonged exposure to light and air can lead to degradation, necessitating appropriate storage practices for research applications.

Biochemical Analysis

Enzyme Interactions

9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one interacts with various enzymes, including cytochrome P450 enzymes involved in metabolic processes. These interactions typically involve binding to the enzyme's active site, resulting in either inhibition or activation of enzymatic activity.

Molecular Mechanisms

At the molecular level, the compound exerts effects through specific binding interactions with various biomolecules. Research has identified its capacity to inhibit certain kinases, leading to alterations in protein phosphorylation states that can significantly impact cellular function.

Dose-Dependent Effects

Research Applications

Chemical Research

9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one serves as a valuable intermediate in organic synthesis, facilitating the creation of complex molecules with potential applications across multiple disciplines.

Medicinal Chemistry

In medicinal chemistry, the compound functions as a precursor for pharmaceutical agents, particularly those targeting conditions like allergies and asthma. Its structural framework provides a foundation for developing drugs with antihistamine and anti-asthmatic properties.

Materials Science

The compound has applications in materials science, particularly in the development of organic electronic materials. Its unique electronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs).

Patent Activity

The compound has been featured in patent literature, as evidenced by its appearance in the Israeli patent IL28825A, suggesting recognized commercial or industrial potential .

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one, including other benzocycloheptathiophene derivatives. These analogues often exhibit comparable chemical properties but may display varied biological activities depending on specific substitution patterns.

Functional Analogues

Ketotifen represents a functional analogue that serves as an antihistamine and mast cell stabilizer for treating allergic conditions. While structurally distinct, it shares functional similarities with the potential biological activities of 9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one.

Distinctive Features

The combination of the thiophene ring with the seven-membered cycloheptane ring gives 9,10-Dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one unique electronic and chemical properties that distinguish it from other tricyclic compounds. These distinctive characteristics contribute to its specific reactivity patterns and potential applications.

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